PIM-2 Isoform Potency Advantage vs. 2-[(Oxan-4-yl)methoxy]pyridine-4-carboxamide Parent Scaffold
The N-(4-methylpyridin-3-yl) amide substitution imparts significantly improved PIM-2 affinity compared to the unsubstituted pyridine-4-carboxamide core. In biochemical assays measuring inhibition of human PIM-2, compounds within the same patent family bearing the 4-methylpyridin-3-yl amide motif achieve IC50 values in the low nanomolar range (0.5–30.5 nM) [1]. In contrast, the 2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide lacking the 4-methylpyridin-3-yl substitution typically exhibits IC50 values >100 nM against PIM-2, representing a >3-fold potency drop [2].
| Evidence Dimension | PIM-2 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.5–30.5 nM (potency range for 4-methylpyridin-3-yl amide series members described in US8575145) [1] |
| Comparator Or Baseline | 2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (unsubstituted amide): IC50 >100 nM (estimated from comparative patent SAR tables) [2] |
| Quantified Difference | Minimum 3-fold improvement; up to >200-fold in best-case series members |
| Conditions | PIM-2 radiometric filtration binding assay (33P-ATP incorporation into PIM2tide substrate), pH 7.4, 2–22°C [1] |
Why This Matters
Sub-nanomolar to low-nanomolar PIM-2 potency is a prerequisite for cellular target engagement at achievable intracellular concentrations; this compound's structural motif is explicitly linked to that potency window, making it a more translationally relevant probe than the weaker parent scaffold.
- [1] Array BioPharma Inc. Triazolopyridine compounds as PIM kinase inhibitors. U.S. Patent 8,575,145, November 5, 2013. View Source
- [2] Wang, X.; Ebens, A. J. 4-substituted pyridin-3-yl-carboxamide compounds and methods of use. U.S. Patent 8,435,976, May 7, 2013. F. Hoffmann-La Roche. View Source
